molecular formula C9H18ClNO2 B2623024 Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride CAS No. 2228301-30-0

Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride

Cat. No.: B2623024
CAS No.: 2228301-30-0
M. Wt: 207.7
InChI Key: PVARRWSXZFUZIJ-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a hydrochloride salt form of a cyclobutyl derivative, characterized by the presence of an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The initial step involves the formation of the cyclobutyl ring structure. This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines under controlled conditions.

    Esterification: The methyl ester group is introduced through esterification reactions, typically involving methanol and an acid catalyst.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclobutyl derivatives.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-amino-2,2-dimethylcyclopropyl)acetate hydrochloride: A similar compound with a cyclopropyl ring instead of a cyclobutyl ring.

    Methyl 2-(3-amino-2,2-dimethylcyclopentyl)acetate hydrochloride: A compound with a cyclopentyl ring, offering different steric and electronic properties.

Uniqueness

Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable for studying structure-activity relationships and developing new compounds with specific properties.

Properties

IUPAC Name

methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)6(4-7(9)10)5-8(11)12-3;/h6-7H,4-5,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVARRWSXZFUZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1N)CC(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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